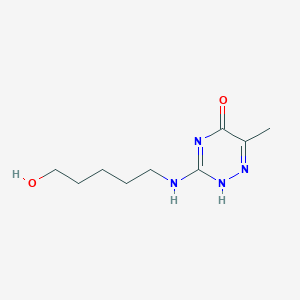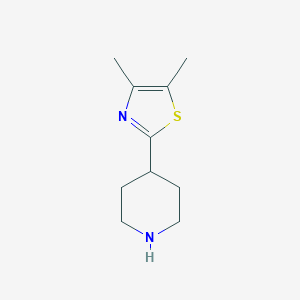![molecular formula C19H20N4O2S B363752 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide CAS No. 754235-67-1](/img/structure/B363752.png)
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C13H9N3O3S This compound is known for its unique structure, which includes a dihydropyrimidine ring, a cyano group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of ethyl cyanoacetate, thiourea, and an appropriate aromatic aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in absolute ethanol . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkyl halides or amines
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of substituted thioether derivatives
Applications De Recherche Scientifique
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and the thioether linkage play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-methyl-1,3-thiazol-2-yl)thio]acetic acid
- (5-cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid
- (2-(cyclopentylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Uniqueness
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide stands out due to its unique combination of a dihydropyrimidine ring, a cyano group, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
754235-67-1 |
|---|---|
Formule moléculaire |
C19H20N4O2S |
Poids moléculaire |
368.5g/mol |
Nom IUPAC |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H20N4O2S/c20-11-15-17(13-7-3-1-4-8-13)22-19(23-18(15)25)26-12-16(24)21-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-10,12H2,(H,21,24)(H,22,23,25) |
Clé InChI |
ZSGLLXABAVYSMG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
SMILES isomérique |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES canonique |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-(2-phenylethyl)-1,2,3',3'a,4',5',6',6'a-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'-trione](/img/structure/B363670.png)
![2-phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B363697.png)
![Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B363698.png)


![3-[(2-hydroxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363720.png)

![N-benzyl-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B363730.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B363731.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B363739.png)
![([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile](/img/structure/B363754.png)

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)
